AhR Antagonistic Potency (IC50) of PCB 128 Compared to Other Non-Dioxin-Like PCB Congeners
PCB 128 is a potent antagonist of aryl hydrocarbon receptor (AhR) activation, demonstrating an IC50 value of 1.5 µM for suppressing TCDD-induced luciferase reporter gene expression in rat hepatoma H4IIE cells [1]. In a direct head-to-head comparison within the same study, this potency is comparable to PCB 138 (IC50 = 1.4 µM) and significantly greater than that of PCB 170 (IC50 = 5.6 µM). Other abundant NDL-PCBs, such as PCB 28, 47, 52, and 180, exhibited even weaker antagonism (IC50 ~10 µM) [1].
| Evidence Dimension | AhR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 1.5 µM |
| Comparator Or Baseline | PCB 138: 1.4 µM; PCB 170: 5.6 µM |
| Quantified Difference | PCB 128 is ~3.7-fold more potent than PCB 170; equivalent potency to PCB 138. |
| Conditions | Rat hepatoma H4IIE Gud.Luc 1.1 cell line; DR-CALUX® assay; TCDD-induced luciferase activity. |
Why This Matters
This quantitative potency data is essential for selecting the appropriate NDL-PCB congener as a reference antagonist in mechanistic studies of AhR-mediated toxicity and for interpreting mixture effects in environmental samples.
- [1] Brenerová P, Hamers T, Kamstra JH, Vondráček J, Strapáčová S, Andersson PL, Machala M. Pure non-dioxin-like PCB congeners suppress induction of AhR-dependent endpoints in rat liver cells. Environmental Science and Pollution Research. 2016;23(3):2099–2107. doi:10.1007/s11356-015-4819-6. View Source
